molecular formula C26H18 B1592823 9-([1,1'-Biphenyl]-4-yl)anthracene CAS No. 323195-31-9

9-([1,1'-Biphenyl]-4-yl)anthracene

Cat. No.: B1592823
CAS No.: 323195-31-9
M. Wt: 330.4 g/mol
InChI Key: ZPLVQJGIYNHPIG-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-4-yl)anthracene is a useful research compound. Its molecular formula is C26H18 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Characterization and Applications in Photon Upconversion

Anthracene-based molecules, including derivatives like 9-(Biphenyl-4-yl)anthracene, have been extensively studied for their photophysical properties and applications in organic light-emitting diodes (OLEDs) and triplet-triplet annihilation photon upconversion (TTA-UC). These compounds are crucial for developing blue-emitting materials, where substitution at the 9 and 10 positions of anthracene allows for the tuning of optical properties without significantly altering the absorption characteristics. Their application in TTA-UC systems, especially in conjunction with materials like platinum octaethylporphyrin as the sensitizer, demonstrates the potential for efficient upconversion processes, which are essential for enhancing the performance of solar cells and other photonic devices (Gray et al., 2015).

Applications in Organic Electronics and OLEDs

9-(Biphenyl-4-yl)anthracene derivatives have been engineered to serve as emitters for high-performance nondoped deep-blue fluorescent OLEDs. The manipulation of the chemical structure, particularly through the introduction of bulky substituents and the restriction of intramolecular π-conjugation, enables the achievement of deep-blue emission, high external quantum efficiency, and excellent device performance. Such compounds are instrumental in advancing OLED technology by providing materials that combine color purity with efficiency, addressing key challenges in the development of display and lighting technologies (Wang et al., 2020).

Metal-Free Photocatalysis

Anthracene derivatives, particularly those modified to include diarylamino groups, have shown promise as photocatalysts in metal-free visible-light photocatalytic fluoroalkylation reactions. These materials utilize their high reducing power to generate fluoroalkyl radicals under visible light irradiation, demonstrating the versatility of anthracene-based compounds in catalysis. This application is significant for the development of sustainable and efficient synthetic methods in organic chemistry, highlighting the role of anthracene derivatives in enabling reactions that are challenging to achieve through traditional methods (Noto et al., 2018).

Electrochromic Materials

Anthracene clicked poly(thienylpyrrole)s derivatives have been synthesized and investigated for their electrochromic properties. These materials, which incorporate anthracene moieties, exhibit rapid color changes and high coloration efficiency upon electrochemical polymerization. Their application in electrochromic devices underscores the potential of anthracene-based materials in smart windows, displays, and other technologies that require tunable optical properties (Guven & Camurlu, 2015).

Mechanism of Action

Properties

IUPAC Name

9-(4-phenylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLVQJGIYNHPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622187
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323195-31-9
Record name 9-([1,1'-Biphenyl]-4-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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